1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridazine ring fused with an azetidine moiety, along with a chlorophenyl and methanesulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase that plays a key role in cell proliferation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to the arrest of cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to significantly inhibit the growth of certain cell lines .
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with specific molecular targets
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have been studied for their anticancer and antimicrobial properties.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring and have shown potential as kinase inhibitors and anticancer agents.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have been explored for their enzyme inhibition and therapeutic applications.
The unique combination of the triazolo-pyridazine ring with the azetidine moiety and the presence of the chlorophenyl and methanesulfonamide groups distinguishes this compound from other similar compounds, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-21(26(24,25)10-12-4-2-3-5-14(12)17)13-8-22(9-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLVNZWOKMBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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